molecular formula C11H13NO2S B1266848 3,4-Dimethoxyphenethyl isothiocyanate CAS No. 21714-25-0

3,4-Dimethoxyphenethyl isothiocyanate

Cat. No. B1266848
CAS RN: 21714-25-0
M. Wt: 223.29 g/mol
InChI Key: GHYFLDWHIVKQLS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical reactions starting from basic organic molecules. For example, the synthesis of 3,4-dimethoxythiophene, a structurally related compound, has been demonstrated through the reaction of 3,4-dibromothiophene with sodium methoxide, followed by a reaction with glycol to yield 3,4-ethylenedioxythiophene (EDOT), achieving a total yield of up to 45% (Liu Yi-liu, 2009). This process illustrates the complex nature of synthesizing such compounds, highlighting the importance of precise conditions and reactants.

Molecular Structure Analysis

The molecular structure of compounds closely related to 3,4-dimethoxyphenethyl isothiocyanate showcases a variety of bonding patterns and geometries. For instance, compounds with dimethoxyphenyl groups exhibit specific electronic and spatial configurations that influence their reactivity and physical properties. Structural analyses, such as X-ray crystallography, provide detailed insights into the molecular geometry, confirming the positions and orientations of atoms within the molecule, as seen in studies of similar compounds (B. Shinkre et al., 2008).

Chemical Reactions and Properties

Chemical reactions involving 3,4-dimethoxyphenethyl isothiocyanate and its analogues can vary widely, encompassing a range of substitution reactions, polymerizations, and electrochemical processes. These reactions often lead to the formation of new compounds with distinct properties and potential applications. For example, the electrochemical and optical properties of poly(3-methylthiophenes) synthesized from dimethyl bithiophene demonstrate the influence of substituents on the material's conductivity and photophysical behavior (C. Arbizzani et al., 1992).

Scientific Research Applications

1. Chromatographic Analysis

A study by Narasimhachari, Plaut, and Leiner (1972) detailed a method for the separation and quantitative determination of 3,4-dimethoxyphenethylamine as the isothiocyanate derivative. This method proved sensitive for qualitative identification and quantitative determination using thin-layer chromatography, highlighting its utility in analytical chemistry (Narasimhachari, Plaut, & Leiner, 1972).

2. Conductive and Magnetic Properties

Research conducted by Zotti, Zecchin, Schiavon, and Groenendaal (2000) explored the conductive and magnetic properties of poly(3,4-dimethoxythiophene). The study found unique solvatoconductive properties in these materials, indicating potential applications in the development of novel conductive polymers (Zotti et al., 2000).

3. Organic Semiconductor Applications

A 2011 study by Kashiki, Kohara, Osaka, Miyazaki, and Takimiya synthesized and characterized benzo[1,2-b:3,4-b':5,6-b'']trithiophene oligomers, including dimers and hexamers, for potential use as organic semiconductors. This work highlights the applicability of 3,4-dimethoxyphenethyl isothiocyanate derivatives in the field of organic electronics (Kashiki et al., 2011).

4. Spectroscopic and Electrochemical Properties

A study by Arıcan, Arıcı, Uğur, Erdoğmuş, and Koca (2013) examined metallophthalocyanine complexes substituted with 3,4-(dimethoxyphenylthio) moieties. The study revealed significant insights into the spectroscopic and electrochemical properties of these complexes, suggesting their utility in various applications, including catalysis and sensing technologies (Arıcan et al., 2013).

5. Antimicrobial Activity

Wujec, Stefanska, Siwek, and Tatarczak (2009) investigated the synthesis of new derivatives of thiosemicarbazides and 1,2,4-triazoline-5-thione, starting with the hydrazide of 3,4-dimethoxyphenylacetic acid. This research demonstrated the potential antimicrobial activity of these compounds, opening avenues for their use in medical research (Wujec et al., 2009).

Safety And Hazards

3,4-Dimethoxyphenethyl isothiocyanate is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing protective gloves, eye protection, face protection, and avoiding breathing dust, fume, gas, mist, vapors, or spray .

properties

IUPAC Name

4-(2-isothiocyanatoethyl)-1,2-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2S/c1-13-10-4-3-9(5-6-12-8-15)7-11(10)14-2/h3-4,7H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHYFLDWHIVKQLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN=C=S)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30176106
Record name 3,4-Dimethoxyphenethyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30176106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dimethoxyphenethyl isothiocyanate

CAS RN

21714-25-0
Record name 3,4-Dimethoxyphenethyl isothiocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021714250
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Dimethoxyphenethyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30176106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 21714-25-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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